N-(Cyclohexyl)succinimide
Description
Significance of the Succinimide (B58015) Moiety in Organic Synthesis
The succinimide moiety, a five-membered ring containing an imide functional group (–CO–NR–CO–), is a foundational structure in organic and medicinal chemistry. researchgate.netdergipark.org.tr Succinimides are classified as cyclic imides and are recognized for their high chemical reactivity, which is attributed to the presence of both carbonyl and methylene (B1212753) groups. researchgate.net This structural feature makes them valuable building blocks for synthesizing a variety of other organic molecules, such as pyrrolidines and γ-lactams. researchgate.net
The importance of the succinimide core is underscored by its presence in numerous natural products and pharmacologically active compounds. researchgate.netresearchgate.netacs.org Derivatives of succinimide have demonstrated a wide array of biological activities, leading to their use as anticonvulsants, antifungals, and antibacterials. researchgate.netwikipedia.orginnovareacademics.in For instance, well-known anticonvulsant drugs like ethosuximide (B1671622), phensuximide, and methsuximide (B1676420) are based on the succinimide scaffold. wikipedia.orgneu.edu.tr
In the realm of synthetic chemistry, the succinimide structure is a key component of important reagents. fiveable.memasterorganicchemistry.com N-Bromosuccinimide (NBS), for example, is a widely used reagent for allylic bromination and the formation of bromohydrins. masterorganicchemistry.comblogspot.com The succinimide portion of NBS helps to stabilize the bromine, rendering it a milder and more selective brominating agent compared to elemental bromine. fiveable.me The versatility of the succinimide ring allows for its modification to create compounds with tailored properties for applications in pharmaceuticals, agrochemicals, and materials science. researchgate.netacs.org
Role of N-Substitution in Succinimide Chemistry
For example, the synthesis of N-aryl succinimides is of significant interest due to the pharmacological properties of these compounds, such as antibacterial, analgesic, and antitumor activities. researchgate.net The nature of the N-substituent can impact the molecule's potential as a CNS depressant or an anticonvulsant. innovareacademics.inresearchgate.net Studies on structure-activity relationships (SAR) have shown that the type and position of groups on an N-aryl ring, or the nature of an N-alkyl group, can significantly affect the anticonvulsant potency of succinimide derivatives. nih.gov
The introduction of a cyclohexyl group, as in N-(Cyclohexyl)succinimide, is one such modification that has been investigated for its potential to confer specific biological activities. researchgate.netumlub.pl Research into this compound and its derivatives has often focused on their synthesis and evaluation for properties such as anticonvulsant or antifungal effects. researchgate.netresearchgate.netresearchgate.net
Scope and Research Focus of the Outline
This article provides a focused examination of the chemical compound this compound within the context of academic research. The content is strictly limited to its chemical properties, synthesis methodologies, and its application as a reagent or precursor in organic synthesis. The discussion will adhere to published research findings and will not extend to topics outside this defined scope.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 6301-71-9 | chemeo.comscbt.comnist.gov |
| Molecular Formula | C₁₀H₁₅NO₂ | chemeo.comscbt.comnist.gov |
| Molecular Weight | 181.23 g/mol | chemeo.comscbt.com |
| Appearance | Pale yellow or white solid | rsc.orgprepchem.com |
| Melting Point | 47 °C (EtOAc/hexanes) | rsc.org |
| logPoct/wat | 1.468 (Calculated) | chemeo.com |
| Water Solubility | log10WS = -2.03 (Calculated) | chemeo.com |
Structure
3D Structure
Properties
IUPAC Name |
1-cyclohexylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHULURRVRLTSRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212232 | |
| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-71-9 | |
| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006301719 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6301-71-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42594 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Pyrrolidinedione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50212232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-CYCLOHEXYLSUCCINIMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies for N Cyclohexyl Succinimide and Its Derivatives
Classical and Conventional Synthetic Approaches
Traditional methods for the synthesis of N-substituted succinimides, including N-(cyclohexyl)succinimide, primarily rely on the formation of an amide bond followed by an intramolecular cyclization. These foundational techniques remain relevant due to their simplicity and the ready availability of starting materials.
Imidization Reactions from Succinic Anhydride (B1165640) and Cyclohexylamines
The most direct and widely used method for synthesizing this compound is the reaction between succinic anhydride and cyclohexylamine (B46788). mdpi.combeilstein-archives.org This two-step process begins with the acylation of the amine by the anhydride to form an intermediate succinamic acid derivative. innovareacademics.in The initial reaction is typically rapid and proceeds under mild conditions in various solvents like diethyl ether or toluene. mdpi.combeilstein-archives.org
The subsequent and more challenging step is the cyclodehydration of the amic acid to form the imide ring. mdpi.combeilstein-archives.org This transformation requires the removal of a water molecule and is often accomplished through thermal means or by using a dehydrating agent. mdpi.combeilstein-archives.org
Cyclo-dehydration Processes in N-Substituted Succinimide (B58015) Synthesis
The crucial cyclization of the intermediate N-cyclohexylsuccinamic acid can be achieved through several methods. Thermal imidization, which involves heating the intermediate, is a straightforward approach. beilstein-archives.org However, this method can sometimes lead to the formation of side products due to partial thermal degradation, especially for less stable intermediates. beilstein-archives.org
To circumvent the issues associated with high temperatures, chemical dehydrating agents are frequently employed. A common reagent for this purpose is acetic anhydride, often used in combination with a base like sodium acetate. innovareacademics.inijcps.org Other reagents that facilitate this cyclization include acetyl chloride and thionyl chloride. innovareacademics.in More recently, polyphosphate ester (PPE) has been identified as a mild and effective reagent for cyclo-dehydration, even in the presence of sensitive functional groups. beilstein-archives.org
A solvent-free approach has also been developed, where succinic anhydride and an amine are heated together neat at elevated temperatures (e.g., 175°C) to yield the corresponding N-substituted succinimide. rsc.org For instance, the reaction of succinic anhydride with cyclohexylamine under these conditions provides this compound. rsc.org
One-Pot and Multicomponent Synthesis Strategies
To improve efficiency and reduce waste, one-pot synthetic methods have been developed. These procedures combine the initial acylation and subsequent cyclization into a single reaction vessel without isolating the intermediate amic acid. For example, a one-pot synthesis of N-substituted succinimides can be achieved by reacting succinic anhydride with various amines in the presence of zinc powder and acetic acid. ijcps.org Another one-pot approach involves the use of a catalytic amount of sulphamic acid. innovareacademics.in These methods offer advantages in terms of reduced reaction times and simplified workup procedures. ijcps.org
Multicomponent reactions, such as the Ugi reaction, can also be employed to generate precursors for N-substituted succinimides. smolecule.com For example, a three-component Ugi reaction involving an isocyanide, an amine, and succinic acid can produce a succinamic acid derivative that can then be cyclized. smolecule.com
Reduction-Based Syntheses of this compound
While less common for the direct synthesis of the succinimide ring itself, reduction reactions are crucial for modifying the succinimide core. For instance, the reduction of maleimides, which are unsaturated analogs of succinimides, can yield succinimides. This approach is particularly important in asymmetric synthesis. The reduction of succinimides to the corresponding pyrrolidines can be achieved using reagents like sodium borohydride. rushim.ru
Advanced Catalytic Syntheses
Modern synthetic chemistry has increasingly turned to catalytic methods to achieve higher levels of efficiency, selectivity, and sustainability. In the context of N-substituted succinimides, catalytic approaches have been particularly impactful in the realm of asymmetric synthesis.
Metal-Catalyzed Asymmetric Hydrogenation Reactions
The catalytic asymmetric hydrogenation of maleimides is a powerful strategy for producing chiral 3-substituted succinimides, which are valuable building blocks for pharmaceuticals. acs.orgrsc.org This method involves the use of a chiral transition metal catalyst, typically based on rhodium or iridium, to add hydrogen across the double bond of a 3-substituted maleimide (B117702) with high enantioselectivity. acs.orgdiva-portal.org
For example, a rhodium catalyst paired with a chiral bisphosphine-thiourea ligand (ZhaoPhos) has been shown to be highly effective in the asymmetric hydrogenation of various 3-aryl and 3-methyl maleimides. acs.org This system provides the corresponding chiral succinimides in high yields and with excellent enantioselectivities (up to >99% ee). acs.org The reaction is tolerant of different substituents on the nitrogen atom of the maleimide, including unprotected N-H substrates. rsc.org
Furthermore, stereodivergent synthesis of chiral succinimides can be achieved through rhodium-catalyzed asymmetric transfer hydrogenation, allowing access to all four possible stereoisomers of 3,4-disubstituted succinimides from the same starting material by tuning the reaction conditions. researchgate.net
Below is a data table summarizing the results of Rh/ZhaoPhos-catalyzed asymmetric hydrogenation of various maleimides to their corresponding succinimides. acs.org
| Entry | Substrate (Maleimide) | Product (Succinimide) | Yield (%) | ee (%) |
| 1 | N-Phenyl-3-phenylmaleimide | N-Phenyl-3-phenylsuccinimide | >99 | 99 |
| 2 | N-Benzyl-3-phenylmaleimide | N-Benzyl-3-phenylsuccinimide | >99 | 99 |
| 3 | 3-Phenylmaleimide | 3-Phenylsuccinimide | 99 | >99 |
| 4 | N-Phenyl-3-(p-tolyl)maleimide | N-Phenyl-3-(p-tolyl)succinimide | >99 | 99 |
| 5 | N-Phenyl-3-methylmaleimide | N-Phenyl-3-methylsuccinimide | 98 | 83 |
ee = enantiomeric excess
Rhodium-Catalyzed Stereodivergent Approaches
A significant advancement in this area is the use of rhodium-catalyzed asymmetric transfer hydrogenation (ATH) of maleimide derivatives. This strategy provides a general and efficient route to 3,4-disubstituted succinimides through a dynamic kinetic resolution process. nih.gov The rhodium catalyst systems employed exhibit high activity, enantioselectivity, and diastereoselectivity, with turnover numbers reaching up to 2000 and enantiomeric excesses often exceeding 99%. nih.gov
A key feature of this methodology is the ability to obtain both syn- and anti-configured products by adjusting the reaction conditions. For instance, the choice of base can direct the reaction towards the desired diastereomer. nih.gov This stereodivergent approach offers a direct pathway to all four stereoisomers of valuable enantioenriched succinimides from readily available chemical feedstocks in a single step. nih.govnih.gov The incorporation of a tethering group between the diamino group and the cyclopentadienyl (B1206354) unit in the rhodium(III) catalyst provides additional stereochemical rigidity, leading to excellent enantioselectivity in the reduction of a range of ketones. researchgate.net
Application of Maleimide Substrates in Asymmetric Catalysis
Maleimides, including N-cyclohexylmaleimide, are excellent substrates in various asymmetric catalytic reactions due to their nature as effective Michael acceptors, dienophiles, and dipolarophiles. nih.gov This reactivity has been harnessed to synthesize a wide array of chiral succinimide derivatives.
Organocatalytic asymmetric addition reactions to maleimides represent a promising approach for generating chiral succinimides. nih.gov These reactions are often catalyzed by chiral organic molecules, avoiding the use of metals. The versatility of maleimides allows for their use in various transformations, including Michael additions, to construct complex chiral molecules. researchgate.net
N-Heterocyclic Carbene (NHC) Organocatalysis
N-Heterocyclic carbenes (NHCs) have proven to be effective organocatalysts for the synthesis of succinimide derivatives. rsc.org Their strong nucleophilic character enables them to activate substrates in unique ways, leading to novel bond formations. nih.gov
One notable application of NHC catalysis is the ring expansion of 4-formyl-β-lactams to afford succinimide derivatives. This organocatalytic process is advantageous due to the ready availability of the catalyst, low catalyst loading requirements, and mild reaction conditions. nih.gov The mechanism involves the NHC adding to the aldehyde, followed by a series of rearrangements that ultimately lead to the expanded succinimide ring. nih.gov Furthermore, NHCs have been utilized in atroposelective syntheses to create C-N axially chiral N-aryl succinimides through a Stetter-aldol-oxidation cascade process. mdpi.com The tunability of the NHC structure allows for precise control over the catalytic activity and selectivity. scispace.com
Phosphine-Catalyzed Cyclization Reactions
Phosphine-catalyzed reactions have become a powerful tool for constructing cyclic and heterocyclic compounds, including succinimide derivatives. These reactions often proceed through zwitterionic intermediates, enabling unique modes of reactivity. mdpi.com
Phosphine (B1218219) catalysis can be employed in annulation reactions to create complex molecular architectures. For instance, α-succinimide-substituted allenoates have been used as phosphine acceptors in [4+2] annulation reactions with 1,1-dicyanoalkenes. bohrium.comresearchgate.net More recently, a phosphine-catalyzed isomerization of α-succinimide-substituted allenoates followed by a cascade γ′-addition with imine derivatives has been developed to synthesize functionalized 3,4-disubstituted maleimides. mdpi.com This methodology offers a novel protocol for accessing these biologically relevant scaffolds. mdpi.com Additionally, phosphine-catalyzed [3+4] cyclization of α-substituted allenes with salicylaldehyde (B1680747) Schiff bases has been reported to construct benzoxepine (B8326511) fused succinimide derivatives. acs.org
Transition Metal-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds has emerged as a highly atom- and step-economical strategy in organic synthesis. Transition metal catalysts, particularly those based on ruthenium and cobalt, have been instrumental in developing such transformations for the synthesis of N-substituted succinimides.
Ruthenium-Catalyzed C-H Alkylation of Indole (B1671886) Derivatives
Ruthenium catalysts have been successfully employed for the C-H alkylation of indoles with maleimides. While many methods focus on the C3-alkylation of indoles with various coupling partners, nih.govrsc.org specific examples involving N-cyclohexylsuccinimide as a derivative of maleimide are part of the broader scope of these reactions.
For example, ruthenium(II) catalysts can direct the C2-alkylation of indole derivatives. acs.org The regioselectivity of the alkylation (C2 vs. C3) can often be controlled by the choice of the directing group on the indole nitrogen. These reactions provide a direct method for forging C-C bonds and introducing the succinimide moiety onto the indole scaffold. mdpi.com
| Catalyst | Indole Derivative | Alkylating Agent | Product | Yield | Reference |
| [Ru(p-cymene)Cl₂]₂ | N-Aryl Indoles | Maleimides | C2-Alkylated Indoles | Moderate to Good | acs.org |
| RuCl₃ | Indoles | Tertiary Amines | 3-Alkylindoles | Up to 82% | nih.gov |
| [Ru(2,6-Cl₂tpp)CO] | N-Arylindoles | N,N-dimethylanilines | 3-{[(N-aryl-N-alkyl)amino]methyl}indoles | Up to 82% | nih.gov |
Cobalt-Catalyzed C-H Activation and Conjugate Addition
Inexpensive and abundant cobalt catalysts have gained prominence in C-H activation chemistry. researchgate.net Cobalt(III) catalysts have been effectively used for the conjugate addition of C-H bonds to maleimides, providing a direct route to 3-substituted succinimides. nih.gov
A notable example is the cobalt(III)-catalyzed site-selective C-2 functionalization of indoles with maleimides, including N-cyclohexylmaleimide. researchgate.net This reaction proceeds with high selectivity for the C-2 position, even in the presence of the more traditionally reactive C-3 position. The use of a directing group, such as a pyrimidinyl group on the indole nitrogen, is crucial for achieving this selectivity. nih.govresearchgate.net This method is scalable and tolerates a variety of substituted indoles and maleimides. researchgate.net Similarly, azo-directed C-H activation using cobalt(III) catalysts allows for the selective 1,4-addition of an ortho C-H bond of azobenzene (B91143) derivatives to maleimides. nih.govd-nb.info
| Catalyst | Substrate | Directing Group | Coupling Partner | Product | Yield | Reference |
| Co(III) complex | N-Pyrimidinyl Indole | Pyrimidinyl | N-Cyclohexylmaleimide | C2-Alkylated Indole | 83% | researchgate.net |
| Co(III) complex | Azobenzene | Azo | Maleimides | 3-Arylated Succinimide | Good | nih.gov |
Photoredox/Nickel Dual Catalysis for C(sp3)-H Acylation
A novel and powerful method for the acylation of C(sp3)−H bonds has been developed utilizing a dual catalytic system of nickel and photoredox catalysts. sorbonne-universite.frthieme-connect.com This strategy enables the direct synthesis of alkyl ketones from simple alkanes and N-acyl imides, including N-acylsuccinimides, under mild reaction conditions. sorbonne-universite.frthieme-connect.com The reaction proceeds through a radical relay mechanism involving hydrogen-atom transfer (HAT). sorbonne-universite.frthieme-connect.com
This method has been successfully applied to the acylation of aliphatic substrates such as cyclohexane (B81311). sorbonne-universite.frthieme-connect.com In a model reaction, N-benzoylsuccinimide was coupled with cyclohexane to produce the corresponding ketone. thieme-connect.com The optimal conditions involved using [Ni(dtbbpy)(H2O)4]Cl2 as the nickel catalyst and Ir{[dF(CF3)ppy]2(dtbbpy)}PF6 as the photoredox catalyst, irradiated by a blue LED lamp. thieme-connect.com Interestingly, benzene (B151609) was found to be the most suitable solvent for this transformation. thieme-connect.com The scope of the reaction extends to various electron-rich and electron-neutral aroyl succinimides, as well as those bearing alkyl groups. thieme-connect.com
This dual catalysis approach merges nickel's ability for alkyl cross-coupling with photoredox-mediated C-H activation, avoiding the need for harsh conditions or directing groups often required in traditional C(sp3)−H activation. princeton.edunih.gov The mechanism is believed to involve the photocatalytic generation of a radical that performs benzylic C−H cleavage, activating the alkane as a nucleophilic partner for the nickel-catalyzed acyl cross-coupling. researchgate.net This strategy has been highlighted for its potential in late-stage functionalization of complex molecules. princeton.edu
Table 1: Selected Examples of Photoredox/Nickel Dual Catalyzed C(sp3)-H Acylation
| N-Acylsuccinimide | Alkane | Product | Yield (%) | Reference |
| N-Benzoylsuccinimide | Cyclohexane | Phenyl(cyclohexyl)methanone | 53 | thieme-connect.com |
| N-(4-Methoxybenzoyl)succinimide | Cyclohexane | Cyclohexyl(4-methoxyphenyl)methanone | 45 | thieme-connect.com |
| N-Acetylsuccinimide | Cyclohexane | 1-Cyclohexylethan-1-one | 35 | thieme-connect.com |
| N-Benzoylsuccinimide | Cyclopentane | Cyclopentyl(phenyl)methanone | 48 | thieme-connect.com |
Copper-Catalyzed Stereoselective Transformations (e.g., Post-Ugi Reactions)
Copper catalysis has emerged as a valuable tool for the stereoselective synthesis of complex succinimide derivatives, particularly through post-Ugi reaction modifications. A one-pot methodology has been developed for the synthesis of enantioenriched 2H-pyrrolespirosuccinimides from Ugi adducts. researchgate.net This copper-catalyzed reaction proceeds through a chirality transfer process from enantiopure α-alkylbenzyl amines. researchgate.net The proposed mechanism, supported by DFT calculations, involves a hydrogen radical-shuttle (HRS) process. researchgate.net This method allows for the efficient and stereoselective synthesis of highly functionalized and structurally unique nitrogen heterocyclic systems from simple and readily available starting materials. researchgate.net
Copper-assisted post-Ugi reactions provide access to a variety of heterocyclic systems, including tetrahydronaphthoazetidinones and 3-hydroxypyrrolidinone derivatives. orcid.orgresearchgate.net These processes enable the construction of complex molecular scaffolds from acyclic precursors through simple protocols. orcid.orgresearchgate.net The use of bulky groups in the Ugi adducts can improve the synthesis of succinimides by sterically hindering the formation of by-products. researchgate.net These copper-catalyzed transformations highlight the versatility of post-Ugi modifications in generating diverse and complex heterocyclic structures. frontiersin.orgmdpi.com
Cobalt-Catalyzed Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition)
Cobalt-catalyzed [2+2+2] cycloaddition reactions have proven to be a highly efficient method for constructing six-membered rings, including those fused with a succinimide moiety. researchgate.netscispace.com This atom-economical process allows for the rapid assembly of complex polycyclic structures. researchgate.netresearchgate.net
A notable application is the synthesis of succinimide-fused densely functionalized 1,3-cyclohexadienes through the reaction of 1,6-diynes with maleimides, including N-cyclohexylmaleimide. researchgate.net This cobalt-catalyzed strategy exhibits high efficiency, a broad substrate scope, and good functional group tolerance. researchgate.net The reaction proceeds smoothly even with sterically demanding substituents on the nitrogen atom of the maleimide, such as a cyclohexyl group, affording the corresponding succinimide-fused cyclohexadiene in good yield (85%). researchgate.net
The catalytic system typically involves a cobalt complex, which can be generated in situ or used as a pre-formed catalyst. jku.atchemrxiv.org These reactions often proceed under mild conditions and are tolerant of a variety of functional groups on both the diyne and the maleimide components. researchgate.netchemrxiv.org The resulting succinimide-fused cyclohexadienes can be further transformed into other valuable compounds, demonstrating the synthetic utility of this methodology. researchgate.net Another example of cobalt's utility is in the oxidative cyclization of benzamides with maleimides to furnish isoindolone spirosuccinimides, a reaction that proceeds via C-H bond activation. acs.org
Table 2: Cobalt-Catalyzed [2+2+2] Cycloaddition of a 1,6-Diyne with N-Substituted Maleimides
| N-Substituted Maleimide | Product | Yield (%) | Reference |
| N-Methylmaleimide | Succinimide-fused cyclohexadiene | 87 | researchgate.net |
| N-Ethylmaleimide | Succinimide-fused cyclohexadiene | 82 | researchgate.net |
| N-Propylmaleimide | Succinimide-fused cyclohexadiene | 91 | researchgate.net |
| N-tert-Butylmaleimide | Succinimide-fused cyclohexadiene | 71 | researchgate.net |
| N-Cyclohexylmaleimide | Succinimide-fused cyclohexadiene | 85 | researchgate.net |
Amino Acid/Base Co-Catalyzed Michael Addition
Asymmetric Michael addition of carbonyl compounds to N-substituted maleimides is a fundamental method for the synthesis of optically pure succinimide derivatives. mdpi.comrsc.org The use of amino acids and their derivatives as organocatalysts, often in the presence of a base, has been extensively studied for this purpose. mdpi.comnih.gov
In the enantioselective conjugate addition of isobutyraldehyde (B47883) to N-substituted maleimides, various β-amino acids have been shown to be highly efficient organocatalysts. mdpi.com The structural features of the β-amino acid catalyst, such as the bulkiness of substituents, can significantly influence both the reaction rate and the enantioselectivity of the product. mdpi.com For instance, an increase in the bulkiness of the substituent on the β-carbon of the amino acid catalyst can lead to a decrease in the reaction rate but an increase in the enantiomeric excess. mdpi.com
The reaction can be performed under solvent-free conditions or in the presence of various solvents. nih.govu-szeged.hu The choice of base additive, such as potassium hydroxide (B78521) or lithium hydroxide, can also impact the efficiency and stereoselectivity of the reaction. mdpi.comnih.gov This methodology has been successfully applied to a wide range of N-substituted maleimides, including those with alkyl and aryl substituents. mdpi.comrsc.org The resulting chiral succinimides are valuable building blocks in organic synthesis. mdpi.comrsc.org Mechanochemical activation has also been employed for these reactions, offering an environmentally friendly alternative. u-szeged.hu
Mechanochemical and Photochemical Synthesis
In addition to traditional solution-phase synthesis, mechanochemical and photochemical methods are gaining prominence for the synthesis of this compound and its derivatives, offering advantages in terms of sustainability and reaction efficiency.
Visible-Light-Promoted Photocatalytic Methods
Visible-light-mediated photocatalysis has emerged as a powerful and green tool for the synthesis of succinimides. nih.govresearchgate.net These methods often operate under mild, metal-free, and oxidant-free conditions. nih.govresearchgate.net One such strategy involves the radical cascade seleno/thiosulfonation or iodo-sulfonylation of aza-1,6-enynes to produce structurally diverse and functionally rich succinimides in a stereoselective and atom-economical manner. nih.govrsc.org
These reactions are typically promoted by an organic photocatalyst, such as 4CzIPN, under visible light irradiation. nih.gov The methodology demonstrates excellent functional group tolerance and a broad substrate scope. nih.govrsc.org The proposed mechanism involves a radical cascade process, which is well-supported by control experiments. rsc.org The use of environmentally benign solvents like PEG-400 further enhances the green credentials of this approach. rsc.org These photocatalytic methods provide a facile and efficient route to highly functionalized succinimides from readily accessible starting materials. nih.govresearchgate.net
Sonochemical Enhancements in N-Substituted Succinimide Synthesis
While specific studies focusing on sonochemical enhancements for the synthesis of this compound were not prominently found in the provided search results, the use of ultrasound in organic synthesis is a well-established technique for accelerating reactions and improving yields. It is plausible that the synthesis of N-substituted succinimides, including this compound, from the corresponding anhydride and amine could be enhanced by sonication. The general procedure for synthesizing N-substituted succinimides often involves heating a mixture of the amine and succinic anhydride, sometimes in a solvent-free manner. rsc.org Sonication could potentially lower the required reaction temperature and time for such transformations by promoting efficient mixing and mass transfer.
Synthesis of Polymerizable Succinimide Derivatives (e.g., N-Acryloyl Succinimide)
The synthesis of polymerizable succinimide derivatives is a key area of research, as these monomers are instrumental in the development of functional polymers with applications in biomedicine and materials science. These derivatives typically contain a succinimide ring and a polymerizable group, such as an acryloyl or vinyl moiety. The presence of the succinimide group allows for post-polymerization modification, particularly with amine-containing molecules, making them valuable for creating materials with tailored properties.
A prominent example of such a monomer is N-Acryloyl Succinimide. Its synthesis is often achieved through a two-step process that begins with the acylation of acrylamide (B121943) with succinic anhydride. This is followed by a dehydration and ring-closing reaction to form the final product. google.com
The initial acylation reaction involves the mixing of succinic anhydride and acrylamide in a suitable solvent. google.com A variety of solvents can be employed for this step, including dimethylformamide, cyclohexane, dioxane, acetic acid, toluene, and xylene. google.com The mass ratio of acrylamide to the solvent is a critical parameter that is typically controlled to optimize the reaction conditions. google.com
The subsequent step is a dehydration and ring-closing reaction. This is carried out in the presence of a polymerization inhibitor to prevent the premature polymerization of the acryloyl group, a dehydrating agent, and a catalyst. google.com The crude product obtained after the removal of the solvent is then purified, commonly through recrystallization with deionized water, to yield N-Acryloyl Succinimide with high purity. google.com
Several examples from patent literature illustrate the practical application of this synthetic methodology, showcasing variations in reaction conditions and the resulting yields and purities.
Table 1: Synthesis of N-Acryloyl Succinimide - Reaction Parameters and Outcomes
| Example | Acrylamide (g) | Succinic Anhydride (g) | Solvent | Solvent Amount (g) | Acylation Temperature (°C) | Acylation Time (h) | Dehydration Temperature (°C) | Dehydration Time (h) | Final Product Yield (%) | Final Product Purity (%) |
| Example 1 | 7.1 | 11.2 | Dioxane | 70 | 45 | 4.5 | 48 | 1.5 | 88.7 | 98.3 |
| Example 2 | - | - | - | - | - | - | - | - | 91.2 | 99.1 |
| Example 3 | - | - | - | - | - | - | - | - | 89.4 | 99.2 |
| Example 4 | - | - | - | - | - | - | - | - | 90.3 | 98.6 |
| Example 5 | - | - | - | - | - | - | - | - | 92.4 | 99.5 |
| Example 6 | - | - | - | - | - | - | - | - | 91.7 | 99.3 |
Data sourced from patent CN103086941A. Dashes indicate data not provided in the source for specific examples but follow the general described method. google.com
Another important class of polymerizable succinimide derivatives includes N-acryloxysuccinimide (NAS). These monomers are utilized in controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined copolymers. Current time information in Bangalore, IN. For instance, NAS has been copolymerized with N-acryloylmorpholine (NAM) to create random and block copolymers with controlled molecular weights and narrow molecular weight distributions. Current time information in Bangalore, IN. The resulting poly(NAM-co-NAS) copolymers contain reactive succinimide groups that can be further functionalized. Current time information in Bangalore, IN.
Furthermore, derivatives such as N-acryloylsulfosuccinimide have been synthesized from sulfosuccinic anhydride and acrylamide. researchgate.net This particular derivative introduces a sulfonic acid group, enhancing the water-solubility and functionality of the resulting polymers. researchgate.net The synthesis follows a similar path of acylation followed by a dehydration-induced ring closure. researchgate.net
The polymerization of these succinimide-containing monomers allows for the creation of a wide array of functional polymers. For example, polysuccinimide and its copolymers can be synthesized through various methods, including thermal polymerization and polymerization in supercritical fluids. researchgate.netiu.edu These polymers serve as precursors to polyaspartic acid and other functional materials.
Spectroscopic Characterization and Computational Studies in N Cyclohexyl Succinimide Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone in the analysis of N-(Cyclohexyl)succinimide, offering non-destructive methods to probe its atomic and molecular structure.
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups and analyzing the vibrational modes of a molecule. In this compound, the IR spectrum is dominated by absorptions corresponding to the succinimide (B58015) ring and the cyclohexyl group. The gas-phase IR spectrum from the NIST/EPA Gas-Phase Infrared Database shows several characteristic bands. nist.gov
The most prominent features are the strong absorptions from the carbonyl (C=O) groups of the imide function. These typically appear as two distinct bands due to symmetric and asymmetric stretching vibrations. The C-N stretching vibrations of the imide ring also produce characteristic signals. The cyclohexyl group is identified by the C-H stretching vibrations of its methylene (B1212753) (CH₂) groups, which appear just below 3000 cm⁻¹, and by various bending and rocking vibrations at lower wavenumbers. nist.gov Theoretical studies on similar molecules, like succinimide and N-bromosuccinimide, using Density Functional Theory (DFT) have been employed to precisely assign these fundamental vibrational modes. nih.gov
Table 1: Key IR Absorption Bands for this compound (Data synthesized from the NIST gas-phase IR spectrum and general spectroscopic principles)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2935, ~2860 | Strong | C-H stretching (cyclohexyl CH₂) |
| ~1775 | Strong | Asymmetric C=O stretching (imide) |
| ~1705 | Strong | Symmetric C=O stretching (imide) |
| ~1450 | Medium | CH₂ scissoring (cyclohexyl) |
| ~1350 | Medium | C-N stretching |
| ~1200 | Strong | C-N-C stretching |
Note: The exact positions of the peaks can vary depending on the sample phase (gas, liquid, solid).
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the succinimide and cyclohexyl protons. The four protons of the succinimide ring (CH₂-CH₂) are chemically equivalent and should appear as a sharp singlet in the region of δ 2.7-2.8 ppm. chemicalbook.com The protons on the cyclohexyl ring will produce a series of complex, overlapping multiplets in the upfield region (δ 1.0-2.0 ppm), with the methine proton (CH-N) appearing further downfield (around δ 3.5-4.0 ppm) due to the deshielding effect of the adjacent nitrogen atom. researchgate.net
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. libretexts.org The most downfield signals correspond to the two carbonyl carbons (C=O) of the succinimide ring, typically appearing in the δ 170-180 ppm range. libretexts.orgorganicchemistrydata.org The methylene carbons of the succinimide ring are expected around δ 28-30 ppm. chemicalbook.com The carbons of the cyclohexyl ring will resonate at various positions in the upfield region, with the carbon attached to the nitrogen (C-N) being the most downfield of the ring carbons (around δ 50-60 ppm).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Data based on typical chemical shift ranges for succinimide and cyclohexyl moieties)
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) |
| ¹H | Succinimide (-CH₂CH₂-) | ~2.7 (singlet) |
| Cyclohexyl (-CH-) | ~3.8 (multiplet) | |
| Cyclohexyl (-CH₂-) | 1.0 - 2.0 (multiplets) | |
| ¹³C | Carbonyl (C=O) | 175 - 178 |
| Cyclohexyl (C-N) | 50 - 55 | |
| Succinimide (-CH₂CH₂-) | ~28 | |
| Cyclohexyl (-CH₂-) | 25 - 35 |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, a molecule is ionized by electron bombardment, forming a molecular ion (M⁺). msu.edu This ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk
For this compound (formula C₁₀H₁₅NO₂), the exact molecular weight is 181.23 g/mol . nist.govnist.gov The mass spectrum shows a distinct molecular ion peak at m/z = 181. nist.gov The fragmentation pattern provides structural clues. Common fragmentation pathways for N-substituted succinimides involve cleavage of the substituent group or fragmentation of the succinimide ring. For this compound, significant fragments are observed, including the loss of the cyclohexyl group.
Table 3: Major Peaks in the Electron Ionization Mass Spectrum of this compound (Data from NIST Mass Spectrometry Data Center) nist.gov
| m/z | Relative Intensity (%) | Possible Assignment |
| 181 | ~25 | [M]⁺ (Molecular Ion) |
| 98 | 100 | [M - C₆H₁₁]⁺ or [C₄H₄NO₂]⁺ |
| 83 | ~40 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 55 | ~85 | Fragment from cyclohexyl or succinimide ring |
| 41 | ~50 | [C₃H₅]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.organton-paar.comlibretexts.org This technique involves directing X-rays at a single crystal and analyzing the resulting diffraction pattern. nih.gov While a specific crystal structure for this compound is not prominently published, the methodology is widely applied to related succinimide derivatives. d-nb.info
An X-ray crystallographic analysis of this compound would yield a wealth of structural information, including:
Bond lengths and angles: Precise measurements of all covalent bonds and the angles between them.
Conformation: The exact conformation of the cyclohexyl ring (typically a chair conformation) and the planarity of the succinimide ring.
Intermolecular interactions: Details of how the molecules pack together in the crystal lattice, including any hydrogen bonding or van der Waals interactions.
Stereochemistry: Unambiguous determination of the relative arrangement of the cyclohexyl and succinimide moieties. d-nb.info
This data is crucial for understanding the molecule's physical properties and for providing a benchmark for the validation of computational models. researchgate.net
Quantum Chemical Computations
Computational chemistry provides theoretical insights into molecular properties, complementing experimental data and allowing for the prediction of characteristics that are difficult to measure.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. unitn.it It is frequently employed to calculate optimized molecular geometries, vibrational frequencies, and various electronic properties for succinimide derivatives. nih.govjocpr.com
For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d) or higher, can be performed to: researchgate.net
Optimize Molecular Geometry: Predict the most stable three-dimensional structure by minimizing the molecule's energy. This provides theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. nih.gov
Analyze Vibrational Spectra: Calculate harmonic vibrational frequencies, which can be correlated with experimental IR and Raman spectra to provide a detailed assignment of the observed absorption bands. nih.gov
Determine Electronic Properties: Investigate the electronic structure by calculating the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. researchgate.net
These computational studies provide a deeper understanding of the relationship between the structure and the chemical behavior of this compound. jocpr.com
Global Chemical Reactivity Parameters (Hardness, Softness, Electrophilicity)
Molecular Dynamics Simulations (MDS) for Conformational and Interaction Analysis
Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MDS is particularly useful for exploring its conformational landscape and understanding its interactions with its environment, such as a solvent or a biological receptor. researchgate.net
The simulation solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. This allows for the analysis of:
Conformational Flexibility : The cyclohexyl group in this compound can exist in different conformations, primarily the stable chair form and less stable boat or twist-boat forms. MDS can sample these different conformations and determine their relative populations and the energy barriers for interconversion.
Solvent Effects : By simulating the molecule in an explicit solvent (like water), MDS can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding and other non-covalent interactions influence the molecule's conformation and stability.
Interaction Analysis : In the context of drug design or materials science, MDS can simulate the interaction of this compound with a target protein or surface. This can elucidate the specific binding modes, calculate binding free energies, and identify key interacting residues or functional groups. nih.govsmolecule.com
Computational Validation of Reaction Mechanisms and Stereoselectivity
Computational chemistry, especially DFT, is a critical tool for elucidating reaction mechanisms and rationalizing stereoselectivity. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire potential energy surface of a reaction involving this compound.
This approach is instrumental in:
Mechanism Validation : It can confirm or refute a proposed reaction pathway. For instance, in reactions like the Michael addition to maleimides (a structurally related class of compounds), computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism by comparing the activation energies of the respective transition states.
Explaining Stereoselectivity : When a reaction produces stereoisomers, computational modeling can explain why one isomer is formed preferentially. By locating the transition states leading to the different products, the one with the lower activation energy corresponds to the major product. For example, in the organocatalyzed Michael addition of aldehydes to N-phenylmaleimide, DFT calculations have been used to model the hydrogen bonding between the catalyst and the maleimide (B117702), explaining the origin of the observed enantioselectivity. core.ac.uk This type of analysis is directly applicable to understanding stereoselective reactions involving this compound.
Applications and Emerging Roles of N Cyclohexyl Succinimide and Its Structural Analogues
Applications in Advanced Organic Synthesis
N-(Cyclohexyl)succinimide and its related compounds are versatile molecules in the field of advanced organic synthesis. Their unique structural features and reactivity allow them to serve various roles, from building blocks for intricate molecules to reagents for modifying biomolecules.
Scaffold for Complex Molecular Architectures
The succinimide (B58015) ring itself can be a precursor to various heterocyclic structures. For instance, succinimide-fused 1,3-cyclohexadienes can be synthesized through cobalt-catalyzed [2+2+2] cycloaddition of 1,6-diynes and maleimides. researchgate.net This methodology offers an efficient route to densely functionalized cyclic systems. Furthermore, the development of catalytic asymmetric methods for the synthesis of atropisomers has highlighted the utility of the succinimide scaffold in creating axially chiral molecules. researchgate.net These complex structures are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional arrangements. researchgate.net
The reactivity of the succinimide ring also allows for its incorporation into larger, more complex frameworks. For example, rhodium(III)-catalyzed reactions of N-aryl indazol-3-ols with maleimides lead to the formation of succinimide-bearing indazol-3-ol scaffolds. acs.org This reaction demonstrates the ability to link the succinimide unit to other biologically relevant heterocyclic systems.
Intermediates in Fine Chemical and Pharmaceutical Synthesis
This compound and its analogs serve as crucial intermediates in the synthesis of fine chemicals and pharmaceuticals. europa.eu The term "fine chemicals" refers to complex, single, pure chemical substances that are produced in limited quantities through multistep batch chemical or biotechnological processes. europa.euacs.org
The succinimide structure is a key component in various biologically active molecules. For instance, succinimide derivatives have been investigated as inhibitors of mitochondrial rhomboid protease PARL, an enzyme implicated in the regulation of mitophagy and cell death. nih.gov The synthesis of these inhibitors often involves the use of N-substituted succinimides as starting materials or key intermediates.
Furthermore, the general class of N-substituted imides, to which this compound belongs, are precursors to polymers with enhanced thermal stability due to the presence of the imide ring. google.com In the pharmaceutical industry, the ability to synthesize single-isomer compounds is critical, and intermediates like this compound can play a role in stereoselective synthesis pathways. acs.org The versatility of the succinimide core allows for the introduction of various functional groups, making it a valuable building block in the modular synthesis of complex drug candidates.
Table 1: Examples of this compound Analogues in Synthesis
| Compound Name | Application |
| N-Bromosuccinimide (NBS) | Reagent for bromination and oxidation reactions in organic synthesis. researchgate.net |
| N-Acryloyl succinimide | Monomer for the synthesis of specialty polymers with high temperature and acid/alkali resistance. google.com |
| N-Succinimidyl 4-(N-maleimidomethyl)cyclohexanecarboxylate (SMCC) | A heterobifunctional crosslinker used in bioconjugation. researchgate.nettcichemicals.com |
| N-Hydroxysuccinimide (NHS) | Used to activate carboxyl groups for coupling with amines to form amide bonds. researchgate.net |
Reagents for Bioconjugation and Chemical Derivatization
Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule such as a protein or nucleic acid. tcichemicals.com this compound itself is not a primary bioconjugation reagent, but its structural analogs, particularly those containing a reactive N-hydroxysuccinimide (NHS) ester or a maleimide (B117702) group, are widely used for this purpose. tcichemicals.com
The maleimide group is a key functional group that reacts specifically with thiol (sulfhydryl) groups found in cysteine residues of proteins. researchgate.netnih.gov This reaction, a Michael addition, is highly efficient and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules. nih.gov Heterobifunctional linkers containing a maleimide group and an NHS ester, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are commonly employed to conjugate proteins to other molecules or surfaces. researchgate.nettcichemicals.com
The N-hydroxysuccinimide (NHS) ester is another crucial reactive group in bioconjugation. NHS esters react with primary amino groups, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form stable amide bonds. unimi.it This chemistry is fundamental to many protein labeling and crosslinking applications.
The process of chemical derivatization involves modifying a compound to make it more suitable for analysis or to impart new properties. The reactivity of the succinimide ring and the potential for introducing various functional groups make N-substituted succinimides useful derivatization reagents in analytical chemistry and other fields.
Role in Polymer Science and Materials Chemistry
The unique properties of the succinimide ring system, including its thermal stability and chemical resistance, make this compound and its derivatives valuable components in the development of advanced polymers and functional materials.
Monomers for Specialty Polymers and Copolymers (e.g., High Temperature and Chemical Resistance)
N-substituted imides, as a class of organic compounds, are utilized as monomers for the synthesis of specialty polymers. googleapis.com The incorporation of the imide five-membered ring into the polymer backbone imparts enhanced thermal stability and resistance to acids and alkalis. google.com
While this compound itself is not a polymerizable monomer due to the lack of a suitable functional group for polymerization, its derivatives containing polymerizable moieties, such as N-acryloyl succinimide, are of significant interest. google.com The carbon-carbon double bond in N-acryloyl succinimide allows it to act as a monomer in the preparation of specialty copolymers with improved performance at high temperatures and in harsh chemical environments. google.com The development of such monomers is crucial for addressing the need for recyclable and high-performance polymer materials. sioc-journal.cn
The synthesis of well-defined copolymers using techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization allows for precise control over the molecular weight and composition of polymers derived from succinimide-based monomers like N-acryloxysuccinimide. researchgate.net This control is essential for tailoring the properties of the resulting materials for specific applications.
Functional Materials Development
The creation of functional materials with specific properties and applications is a major focus of modern materials science. beilstein-journals.orgkurnakov.institute this compound and its analogs can be incorporated into materials to impart desired functionalities. gbcramgarh.in The development of these materials often involves a "bottom-up" approach, where molecular-level design dictates the macroscopic properties. beilstein-journals.org
The succinimide scaffold can be used to create polymers with reactive side chains. For example, copolymers of N-acryloxysuccinimide can be synthesized to serve as reactive building blocks. researchgate.netresearchgate.net The succinimide ester groups on these polymers can then be reacted with various nucleophiles to attach different functional molecules, leading to the creation of materials with tailored properties for applications in areas like biotechnology and medicine. researchgate.net
Furthermore, the principles of nanoarchitectonics, which involve the organization of nanoscale structures into functional materials, can be applied to systems containing succinimide-based components. beilstein-journals.org The ability to create polymers with controlled architectures and to functionalize them with specific ligands makes succinimide derivatives valuable tools in the development of advanced functional materials. pharmaexcipients.com
Curing Agents for Polymer Systems (e.g., Epoxy Resins)
Catalysis and Co-Catalysis
Succinimide derivatives have emerged as versatile components in the field of catalysis, serving as both ligands and co-catalysts in a variety of metal-catalyzed reactions. researchgate.netacs.org The succinimide moiety can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst. researchgate.net
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, complexes featuring succinimidate ligands have been synthesized and utilized as catalysts. researchgate.net These palladium(II) derivatives, which can be either mononuclear or dinuclear, have demonstrated catalytic activity in the coupling of aryl bromides with aryl boronic acids or alkynes. researchgate.net The nature of the succinimide ligand can impact the efficiency of the catalytic cycle. researchgate.net
N-heterocyclic carbenes (NHCs) have been employed to catalyze the Stetter reaction between aromatic aldehydes and N-substituted itaconimides, leading to the synthesis of valuable succinimide derivatives. acs.orgacs.org This reaction showcases the role of succinimide precursors in organocatalytic transformations for constructing new carbon-carbon bonds. acs.org
Furthermore, succinimide-based ionic liquids have been developed as dual solvent-catalysts for the transformation of CO2 into other useful chemical compounds. scispace.com These functionalized ionic liquids can exhibit significant catalytic performance under mild conditions. scispace.com
The following table provides examples of metal-catalyzed reactions where succinimide derivatives play a role:
| Reaction Type | Metal Catalyst | Role of Succinimide Derivative | Reference |
| Suzuki-Miyaura Coupling | Palladium | Ligand | researchgate.net |
| Sonogashira Coupling | Palladium | Ligand | researchgate.net |
| Stetter Reaction | (NHC-organocatalyzed) | Reactant/Precursor | acs.orgacs.org |
| C-H Bond Functionalization | Cobalt | Reactant/Precursor | researchgate.net |
| 1,4-Addition Reaction | Rhodium(III) | Reactant/Precursor | acs.org |
Medicinal Chemistry Scaffolds
The succinimide ring is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govmdpi.com Its presence in a molecule can confer desirable pharmacological properties, and it serves as a versatile starting point for the design and synthesis of new therapeutic agents. nih.govinnovareacademics.in A wide array of biological activities have been associated with compounds containing the succinimide motif, including anticonvulsant, analgesic, antitumor, and antibacterial effects. innovareacademics.ininnovareacademics.in
The design of novel pharmacologically active compounds often involves the modification of the succinimide core. researchgate.netnih.gov For instance, new succinimide derivatives and their sulphonated counterparts have been synthesized and shown to possess analgesic activity. researchgate.net Similarly, novel cyclohexanecarboxamide (B73365) derivatives, which can be conceptually related to N-cyclohexylsuccinimide, have been investigated for their anticonvulsant and neuroprotective properties. nih.gov
The strategy of using privileged fragments like the succinimide scaffold is advantageous in drug discovery because these structures are known to interact with biological targets. mdpi.com By using a known scaffold as a starting point, medicinal chemists can more efficiently explore the chemical space to develop new drugs with improved efficacy and selectivity. mdpi.com The structural diversity of natural products, many of which contain unique scaffolds, provides a rich source of inspiration for the design of new medicinal compounds. biorxiv.org
The following table lists some examples of drug molecules that contain the succinimide scaffold and their primary therapeutic use:
| Drug Name | Therapeutic Use | Reference |
| Ethosuximide (B1671622) | Anticonvulsant | nih.gov |
| Phensuximide | Anticonvulsant | nih.gov |
| Lurasidone | Antipsychotic | nih.gov |
| Ranirestat | Aldose reductase inhibitor | nih.gov |
N-substituted succinimides, including this compound, serve as valuable precursors for the synthesis of other biologically important molecules, most notably hydroxamic acids. mdpi.combeilstein-archives.org Hydroxamic acids are a significant class of compounds in medicinal chemistry, primarily known for their ability to inhibit metalloenzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are important targets in cancer therapy. mdpi.combeilstein-archives.org
A novel and efficient two-step method has been developed for the synthesis of hydroxamic acids starting from N-substituted succinimides. mdpi.combeilstein-archives.org The first step involves the synthesis of the N-substituted succinimide itself, typically by reacting an amine (like cyclohexylamine) or a carboxylic acid hydrazide with succinic anhydride (B1165640). mdpi.combeilstein-archives.org The second, crucial step is the ring-opening of the succinimide with hydroxylamine (B1172632). mdpi.combeilstein-archives.org This reaction proceeds readily and provides a straightforward route to a diverse range of hydroxamic acid derivatives. mdpi.combeilstein-archives.org
This synthetic strategy is advantageous as it often allows for the synthesis of the target hydroxamic acids without the need for extensive purification procedures. mdpi.combeilstein-archives.org The versatility of this method enables the creation of libraries of novel hydroxamic acids that can be screened for various biological activities. mdpi.com The development of new synthetic routes to hydroxamic acids is an active area of research due to the therapeutic potential of this class of compounds. nih.gov
Utility in Drug Discovery and Development
The succinimide ring, a key feature of this compound, is a versatile scaffold in medicinal chemistry. Its derivatives have been extensively explored for a wide range of therapeutic applications, demonstrating significant potential as anticonvulsant, anticancer, antibacterial, antifungal, analgesic, and antitumor agents. nih.gov
Anticonvulsant Agents:
The succinimide moiety is a well-established pharmacophore for anticonvulsant activity, with ethosuximide being a notable example of a clinically used antiepileptic drug. nih.govneu.edu.tr Research has shown that various N-substituted succinimides, including those with a cyclohexyl group, exhibit anticonvulsant properties. For instance, N-(cyclohexyl)-α-aryl/alkyl succinimides have shown activity against pentetrazole-induced seizures in mice. researchgate.netumlub.pl Similarly, 3-cyclohexylsuccinimide has demonstrated evident anticonvulsant activity in the maximal electroshock-induced seizure (MES) test. umlub.pl
Further studies have explored a range of structural analogues. For example, a series of p-isopropoxyphenylsuccinimide derivatives were screened for their anticonvulsant effects. umlub.pl Among them, N-(o-carboxyanilinomethyl)-p-isopropoxyphenylsuccinimide and N-(m-carboxyanilinomethyl)-p-isopropoxyphenylsuccinimide showed significant protection against maximal electroconvulsions in mice. umlub.pl These findings highlight the potential for developing novel anticonvulsant drugs by modifying the substituents on the succinimide ring.
Table 1: Anticonvulsant Activity of Selected Succinimide Derivatives
| Compound/Derivative | Test Model | Activity | Reference |
|---|---|---|---|
| N-(cyclohexyl)-α-aryl/alkyl succinimides | Pentetrazole-induced seizures (mice) | 10-50% active at 80 mg/kg | researchgate.netumlub.pl |
| 3-Cyclohexylsuccinimide | Maximal electroshock-induced seizure (MES) | Evident anticonvulsant activity | umlub.pl |
| N-(o-carboxyanilinomethyl)-p-isopropoxyphenylsuccinimide | MES test (mice) | 62.5-87.5% protection | umlub.pl |
Anticancer and Antitumor Agents:
Several succinimide derivatives have been investigated for their potential as anticancer and antitumor agents. nih.gov For example, pyridinyl- and quinolinyl-derivatives of succinimide have demonstrated antitumor activity in leukemia cells by inhibiting DNA synthesis. nih.gov Trifluoromethylated mono- and bicyclic succinimides have been found to inhibit the growth of various cancer cell lines, including myeloma, non-small cell lung cancer, and renal cancer cells. nih.gov
Platinum(II) complexes incorporating N-cyclohexyl-1,3-propanediamine have shown significant in vitro anticancer activity against human lung cancer and lymphocytic leukemia cell lines, with greater potency than the established drug carboplatin. nih.gov Furthermore, organotin compounds with succinimide-derived ligands have exhibited promising antitumor activity in murine tumor models, suggesting their potential as orally administrable anticancer drugs. researchgate.net
Antibacterial and Antifungal Activity:
The succinimide scaffold has also been utilized in the development of antimicrobial agents. nih.gov N-substituted maleimides, which are structurally related to succinimides, have shown strong antifungal activity against various yeast strains, comparable to known antifungal drugs like Nystatin and Fluconazole. tandfonline.comtandfonline.com The antibacterial activity of these compounds was found to be structure-dependent. tandfonline.comtandfonline.com
Derivatives of 2-thioxo-4-imidazolidinone, which can be synthesized from N-substituted maleimides, have also been evaluated for their antimicrobial properties. Certain compounds in this class exhibited antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans and Aspergillus niger.
Analgesic Agents:
The search for novel pain management therapies has also included the exploration of succinimide-related structures. While direct studies on the analgesic properties of this compound are limited, the broader class of compounds containing cyclohexyl and amide or imide functionalities has been investigated for analgesic potential. For instance, the truncation of the morphine structure led to the development of tramadol, a pain medicine where the cyclohexyl core is a crucial part of the pharmacophore. pharmablock.com Additionally, various heterocyclic compounds containing piperazine (B1678402) and pyridazine (B1198779) moieties have been synthesized and shown to possess significant analgesic activity in animal models. pcbiochemres.com
Agrochemical Applications
The application of cyclohexyl-containing compounds extends to the agrochemical sector. Crop protection products are essential for safeguarding food crops from a wide array of pests, including insects, weeds, and fungi, thereby contributing to food security and agricultural productivity. environmentclearance.nic.in
While specific data on the direct use of this compound as an agrochemical is not extensively documented in the provided search results, related structures have found applications. For example, a patent discloses a pesticidal composition containing cyclohexyl flusulfamide, which is used as a bactericide. google.com This compound, N-(2-trifluoromethyl-4-chlorophenyl)-α-oxocyclohexylsulfonamide, demonstrates the utility of the cyclohexyl moiety in developing agrochemicals. google.com The patent highlights its use in controlling plant diseases like downy mildew and gray mold. google.com
The development of agrochemicals often involves synthesizing and screening a large number of compounds to identify those with the desired efficacy and safety profile. Butyllithium, often supplied in a cyclohexane (B81311) solvent, is a key reagent in the synthesis of various agricultural chemical formulations. arcadiumlithium.com This underscores the role of cyclohexane-related compounds in the production of modern agrochemicals.
Green Chemistry Initiatives and Environmental Considerations
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing succinimide derivatives, efforts have been made to develop more environmentally friendly methods. For example, a highly efficient and fast synthesis of di-iodinated succinimide derivatives has been developed that proceeds under air at room temperature, representing a greener alternative to traditional methods. researchgate.net
The environmental fate and potential risks of chemical substances are also critical considerations. The U.S. Environmental Protection Agency (EPA) evaluates new chemical substances to determine if they are likely to present an unreasonable risk to health or the environment. epa.gov While specific environmental fate data for this compound is not detailed in the provided search results, a related compound, N-Cyclohexyl-2,2,3,3,4,4,4-heptafluorobutanamide, is listed in an environmental fate modeling database. novamechanics.com This indicates that regulatory bodies and scientific models are used to assess the potential environmental impact of such compounds.
The broader field of C-H functionalization, which can be used to synthesize complex molecules like N-substituted succinimides, is also being evaluated from a green chemistry perspective. nih.gov Researchers are working to develop more sustainable catalytic systems and reaction conditions to minimize waste and environmental impact. nih.gov
Q & A
Q. How can researchers synthesize N-(Cyclohexyl)succinimide and validate its structural purity?
Methodological Answer: To synthesize This compound, a common approach involves the reaction of succinic anhydride with cyclohexylamine under controlled conditions. Key steps include:
- Reagent Preparation : Use succinic anhydride and cyclohexylamine in a 1:1 molar ratio, dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ FTIR spectroscopy to confirm imide bond formation (characteristic C=O stretches at ~1700–1800 cm⁻¹).
- Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
- Validation : Confirm structure using - and -NMR to identify cyclohexyl protons (δ ~1.0–2.0 ppm) and succinimide carbonyl carbons (δ ~170–175 ppm). X-ray crystallography (as in ) can resolve ambiguities in stereochemistry or bonding .
Q. What analytical techniques are optimal for characterizing this compound’s thermal stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature under inert gas (N₂ or Ar) to assess thermal stability. Compare with N-Hydroxysuccinimide (decomposition ~200°C; lacks data for cyclohexyl derivatives, necessitating empirical testing).
- Differential Scanning Calorimetry (DSC) : Identify melting points and phase transitions. For example, N-Hydroxysuccinimide melts at 95–98°C (), while cyclohexyl analogs may exhibit higher values due to increased hydrophobicity.
- Reactivity Screening : Test stability under acidic/basic conditions (e.g., HCl/NaOH) and with oxidizers/reducers ( notes incompatibility with strong acids/bases for NHS analogs) .
Advanced Research Questions
Q. How can researchers address contradictions in catalytic efficiency data when using this compound in crosslinking reactions?
Methodological Answer: Contradictions may arise from solvent polarity, reactant ratios, or side reactions. To resolve these:
- Kinetic Studies : Perform time-resolved UV-Vis or HPLC to monitor reaction progress. For example, heterobifunctional crosslinkers like SMCC () require precise stoichiometry to avoid undesired polymerization.
- Computational Modeling : Use DFT calculations to predict reaction pathways and identify energy barriers for cyclohexyl group participation.
- Control Experiments : Compare with N-Hydroxysuccinimide (NHS) esters () to isolate steric/electronic effects of the cyclohexyl moiety .
Q. What strategies can optimize this compound’s application in peptide synthesis or protein conjugation?
Methodological Answer:
- Activation Protocols : Use carbodiimide coupling agents (e.g., EDC) with This compound to enhance acyl transfer efficiency, similar to NHS-mediated peptide bond formation ().
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to improve solubility of hydrophobic cyclohexyl derivatives.
- Byproduct Mitigation : Employ scavengers (e.g., N-hydroxysulfosuccinimide, sulfo-NHS) to reduce side reactions, as noted in for protein conjugation .
Q. How should researchers address gaps in toxicological data for this compound?
Methodological Answer:
- In Vitro Assays : Conduct MTT or LDH cytotoxicity assays on mammalian cell lines (e.g., HEK293, HepG2) at varying concentrations (0.1–10 mM).
- Genotoxicity Screening : Use Ames tests (bacterial reverse mutation assay) to assess mutagenicity, referencing IARC/ACGIH guidelines ( highlights carcinogenicity risks for NHS analogs).
- Environmental Impact : Evaluate ecotoxicity via Daphnia magna or algae growth inhibition tests, as decomposition products (e.g., cyclohexylamine) may pose ecological hazards .
Data Contradictions and Limitations
- Thermodynamic Data : No decomposition/ignition temperatures are reported for This compound (cf. for NHS). Researchers must empirically determine these parameters .
- Catalytic Mechanisms : Limited structural data (e.g., crystal structures) hinder mechanistic insights. Refer to analogs like N-bromosuccinimide () for reaction pathway hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
